6-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development
Preparation Methods
The synthesis of 6-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves multiple steps. The process typically starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings are modified. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
6-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 6-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-(4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its antihypertensive activity.
4-{6-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYLPYRIMIDIN-4-YL}MORPHOLINE: Used in various screening libraries for drug discovery.
This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C24H29N5O2S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O2S/c1-17-6-9-21(10-7-17)27-23-16-24(26-20(4)25-23)28-11-13-29(14-12-28)32(30,31)22-15-18(2)5-8-19(22)3/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI Key |
XDYAPUDNBFREKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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